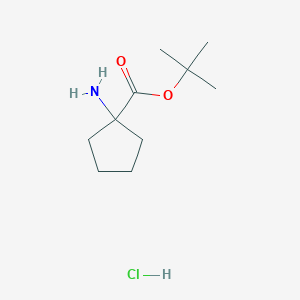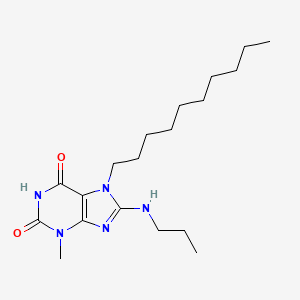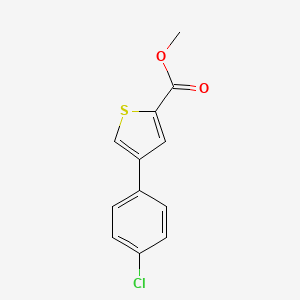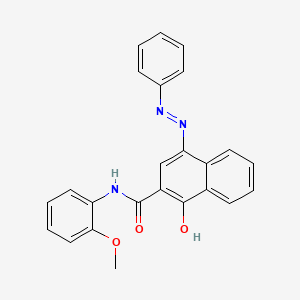![molecular formula C16H18ClN5 B12045930 1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612524-00-2](/img/structure/B12045930.png)
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.
Attachment of the isobutyl group: The final step involves the alkylation reaction to attach the isobutyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein kinases, which are crucial in cancer research.
Pharmacology: The compound is explored for its potential therapeutic effects in treating various diseases, including cancer.
Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
Protein Kinases: The compound acts as an inhibitor of protein kinases, particularly Protein Kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival.
Signaling Pathways: By inhibiting PKB, the compound disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparación Con Compuestos Similares
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can be compared with other similar compounds:
1-(4-CHLOROBENZYL)-N-(4-ETHYLPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: This compound has a similar core structure but different substituents, leading to variations in its biological activity.
1-(4-CHLOROBENZYL)-N-(4-CHLOROPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: Another similar compound with different substituents, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE in terms of its specific substituents and their impact on its properties and applications.
Propiedades
Número CAS |
612524-00-2 |
|---|---|
Fórmula molecular |
C16H18ClN5 |
Peso molecular |
315.80 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-11(2)7-18-15-14-8-21-22(16(14)20-10-19-15)9-12-3-5-13(17)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20) |
Clave InChI |
OHGUBBOEMZYNSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl |
Solubilidad |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene](/img/structure/B12045850.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)
![3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)






![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045916.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)

